

# Introduction: A Versatile Chiral Building Block

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## Compound of Interest

Compound Name: (S)-1-(3-nitrophenyl)ethanol

Cat. No.: B012836

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**(S)-1-(3-nitrophenyl)ethanol**, identified by CAS Number 103966-65-0, is a chiral aromatic alcohol of significant interest within the pharmaceutical and fine chemical industries.<sup>[1]</sup> Its structure is distinguished by a stereogenic center at the carbinol carbon and an electron-withdrawing nitro group positioned meta on the phenyl ring. This unique combination of features makes it an exceptionally valuable precursor in asymmetric synthesis, enabling the precise construction of stereogenic centers—a cornerstone of modern drug design.<sup>[1]</sup> This guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

## Core Properties and Specifications

The utility of any chemical intermediate begins with a thorough understanding of its fundamental physicochemical properties. These parameters govern its behavior in reactions, its purification, and its handling.

## Physicochemical Data

The key properties of **(S)-1-(3-nitrophenyl)ethanol** are summarized below. This data is critical for experimental design, from selecting appropriate solvents to determining purification strategies.

Property	Value	Source(s)
CAS Number	103966-65-0	[1]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	167.16 g/mol	[1][2]
IUPAC Name	(1S)-1-(3-nitrophenyl)ethanol	[1][2]
Synonyms	(S)-(-)-1-(3-nitrophenyl)-1-ethanol, (1S)-1-(3-nitrophenyl)ethanol	[3]
Appearance	Solid	
Melting Point	84-85 °C	[1]
Boiling Point	281 °C at 760 mmHg	[1]
InChI Key	FRPQAVXDUWMFCK-LURJTMIESA-N	[1]

## Spectroscopic Profile

Structural elucidation and purity assessment rely on spectroscopic analysis. Below are typical data points for **(S)-1-(3-nitrophenyl)ethanol**.

Technique	Data Significance
$^1\text{H}$ NMR	Provides information on the proton environment, confirming the presence of the aromatic ring, the methine proton, and the methyl group.
$^{13}\text{C}$ NMR	Elucidates the carbon skeleton of the molecule. A published spectrum is available for reference. <a href="#">[4]</a>
Infrared (IR)	Shows characteristic absorption bands for the hydroxyl (-OH), aromatic (C-H, C=C), and nitro (-NO <sub>2</sub> ) functional groups.
Mass Spec (MS)	Confirms the molecular weight and provides fragmentation patterns for structural confirmation.

## Synthesis of (S)-1-(3-nitrophenyl)ethanol: A Focus on Asymmetry

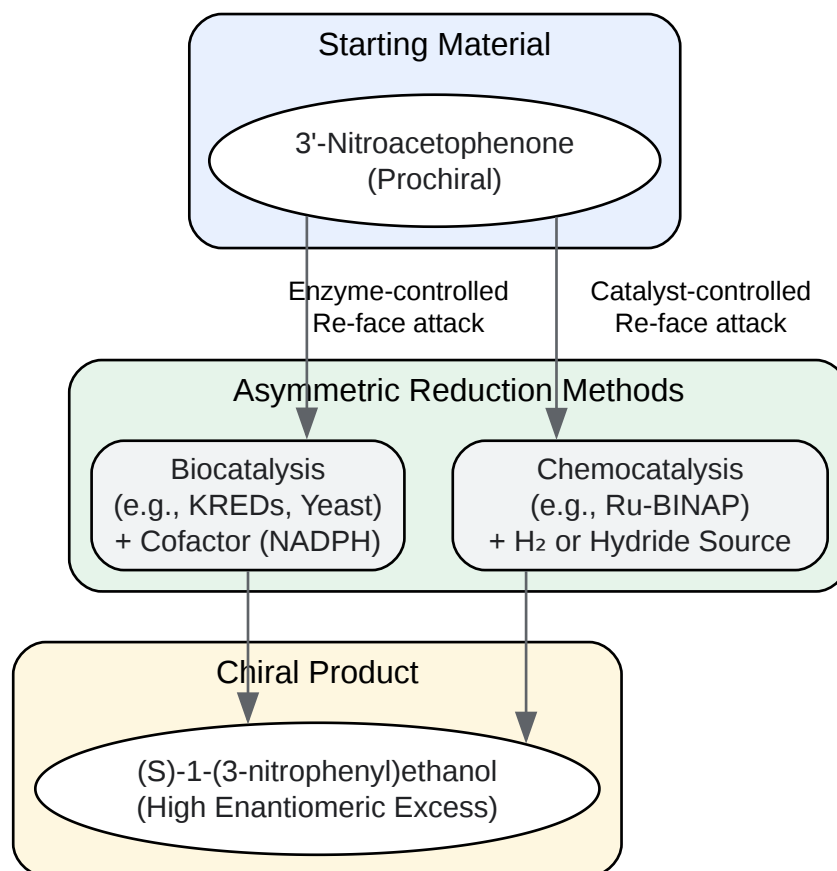
The primary challenge and area of innovation in producing this compound is the stereoselective synthesis of the (S)-enantiomer. The most common and effective strategy is the asymmetric reduction of the prochiral ketone, 3'-nitroacetophenone. This can be achieved through both biocatalytic and chemocatalytic methods.

### Causality in Asymmetric Synthesis

The core principle behind these methods is the controlled delivery of a hydride ( $\text{H}^-$ ) ion to one specific face of the planar carbonyl group of 3'-nitroacetophenone.

- **Facial Selectivity:** To produce the (S)-enantiomer, the hydride must attack the Re-face of the carbonyl. [\[1\]](#)
- **Chiral Environment:** This selectivity is induced by a chiral environment, provided either by an enzyme's active site or by a chiral ligand coordinated to a metal catalyst. This environment sterically hinders the approach to the Si-face, making the attack on the Re-face overwhelmingly favorable.

The diagram below illustrates this fundamental workflow for achieving enantioselectivity.



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Caption: Asymmetric synthesis workflow from a prochiral ketone.

## Protocol: Biocatalytic Asymmetric Reduction

Biocatalysis using ketoreductases (KREDs) is a highly efficient and green method for this transformation. These enzymes use a cofactor, typically NADPH, to deliver the hydride with exceptional stereoselectivity.<sup>[1]</sup>

Expertise in Action: The choice of a biocatalyst is driven by its substrate specificity and enantioselectivity, often predicted by "Prelog's rule," which relates the enzyme's stereopreference to the relative sizes of the substituents on the ketone.<sup>[1]</sup> This protocol is self-validating as the high enantiomeric excess (ee) of the product directly confirms the enzyme's efficacy.

#### Step-by-Step Methodology:

- **Enzyme Preparation:** Prepare a solution of a suitable ketoreductase enzyme and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase) in a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).
- **Substrate Addition:** Dissolve 3'-nitroacetophenone in a water-miscible co-solvent (e.g., isopropanol) to a final concentration of 10-50 mM to avoid substrate inhibition of the enzyme.
- **Reaction Initiation:** Add the substrate solution to the enzyme/cofactor mixture. Ensure the final concentration of the co-solvent does not exceed 10-20% (v/v) to maintain enzyme stability.
- **Incubation:** Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours.
- **Monitoring:** Track the reaction progress by periodically taking samples and analyzing them via chiral HPLC or GC to determine conversion and enantiomeric excess.
- **Workup and Purification:** Once the reaction is complete, extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

## Protocol: Chemocatalytic Asymmetric Hydrogenation

Ruthenium-based catalysts, particularly those with chiral diphosphine ligands like BINAP, are highly effective for the asymmetric hydrogenation of 3'-nitroacetophenone.<sup>[5]</sup>

**Expertise in Action:** The selection of the chiral ligand (e.g., (S)-BINAP) and a chiral diamine co-catalyst is critical. This combination creates a well-defined chiral pocket around the metal center, which dictates the stereochemical outcome. The reaction is self-validating through analysis of the enantiomeric excess, which should be consistently high (>95%) if the catalyst system is active and stable.

#### Step-by-Step Methodology:

- **Catalyst Preparation:** In an inert atmosphere (glovebox), charge a high-pressure reactor with the chiral ruthenium catalyst (e.g.,  $\text{RuCl}_2[(S)\text{-BINAP}]$ ) and a co-catalyst if required.
- **Solvent and Substrate:** Add an appropriate solvent (e.g., methanol or ethanol) followed by 3'-nitroacetophenone.
- **Reaction Conditions:** Seal the reactor, purge it with hydrogen gas, and then pressurize to the desired level (e.g., 10-50 atm  $\text{H}_2$ ). Heat the mixture to the optimal temperature (e.g., 40-60  $^\circ\text{C}$ ).
- **Incubation:** Stir the reaction mixture for the required time (typically 4-18 hours).
- **Monitoring:** Progress can be monitored by taking aliquots (after safely depressurizing and repressurizing the vessel) for HPLC or GC analysis.
- **Workup and Purification:** After cooling and venting the reactor, filter the reaction mixture to remove the catalyst. Evaporate the solvent in vacuo. The resulting crude product can be purified by column chromatography or recrystallization.

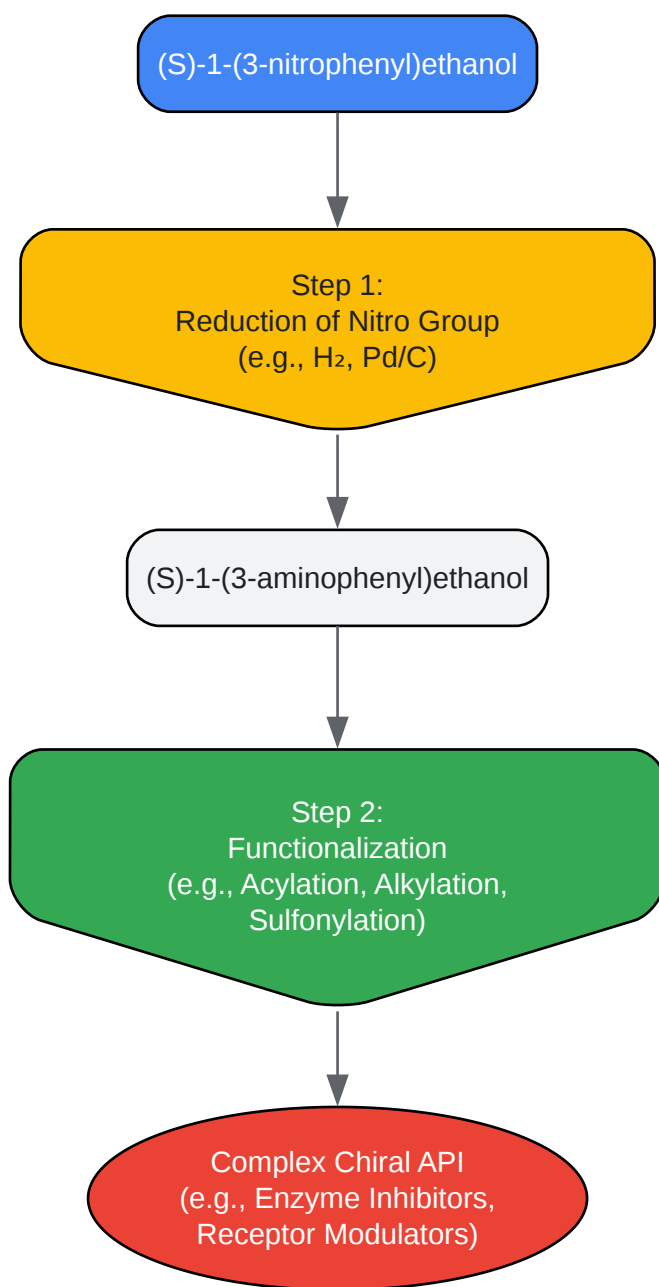
## Applications in Drug Development and Organic Synthesis

The primary value of **(S)-1-(3-nitrophenyl)ethanol** lies in its dual functionality: a chiral alcohol for building stereocenters and a nitro group that serves as a versatile synthetic handle.

### Chiral Intermediate for APIs

This molecule is a key starting material or intermediate in the synthesis of various biologically active compounds.<sup>[1]</sup> The chiral alcohol can be used in nucleophilic substitutions or as a directing group, while the nitro group can be readily reduced to an aniline, a common pharmacophore found in numerous drugs.<sup>[1]</sup>

The logical flow from this intermediate to a potential API is shown below.



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Caption: Synthetic pathway from the intermediate to an API.

While specific commercial drugs directly using this starting material may be proprietary, its structure is integral to compounds investigated for various therapeutic areas. The reduction of the nitro group to form (S)-1-(3-aminophenyl)ethanol is a particularly common transformation, opening pathways to a vast array of derivatives.[1]

## Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. **(S)-1-(3-nitrophenyl)ethanol** is classified as a hazardous substance.

### GHS Hazard Information

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.[6]
  - H319: Causes serious eye irritation.[6]
  - H335: May cause respiratory irritation.[6]

### Recommended Handling and Storage

- Handling: Use only in a well-ventilated area, such as a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6] Avoid breathing dust and wash hands thoroughly after handling.[6]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

## Conclusion

**(S)-1-(3-nitrophenyl)ethanol** is more than a simple chemical; it is an enabling tool for the creation of complex, enantiomerically pure molecules. Its value is rooted in its specific stereochemistry and the synthetic versatility of its functional groups. A thorough understanding of its properties and the rationale behind its asymmetric synthesis allows researchers to leverage this building block to its full potential, accelerating the discovery and development of



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## References

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- To cite this document: BenchChem. [Introduction: A Versatile Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b012836#cas-number-for-s-1-3-nitrophenyl-ethanol]

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